![molecular formula C13H18N6O2S B2419525 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1060205-21-1](/img/structure/B2419525.png)

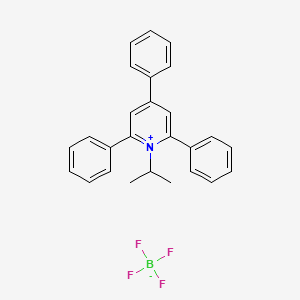

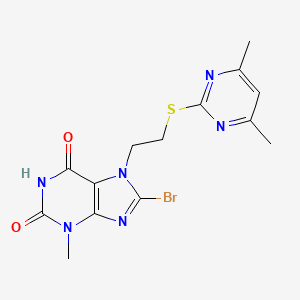

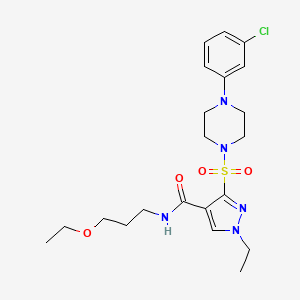

2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide” belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidines . This class of compounds has been found to be remarkably versatile and has been used in various areas of drug design .

Molecular Structure Analysis

The ring system of [1,2,3]triazolo[4,5-d]pyrimidines is isoelectronic with that of purines . This means that they have the same number of valence electrons and are likely to have similar chemical properties. This has led to their use as possible surrogates of the purine ring .

Applications De Recherche Scientifique

- The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has been explored as a template for designing new inhibitors of lysine-specific demethylase 1 (LSD1). Docking studies have indicated that interactions between the nitrogen atom in the pyridine ring and specific residues (e.g., Met332) contribute to improved activity in this series .

- Researchers have investigated the anti-proliferation effects of 1,2,3-triazolo[4,5-d]pyrimidine derivatives. Key descriptors related to their activity have been identified, which could aid in screening efficient and novel drugs in the future .

- The c-Met receptor tyrosine kinase is a promising “druggable” target. Compounds based on the [1,2,3]triazolo[4,5-d]pyrimidine scaffold have been studied as potential inhibitors of c-Met, with encouraging results in early-phase clinical trials .

- The [1,2,3]triazolo[4,5-d]pyrimidine family includes various structural variants, such as 1,2,3-triazolo[4,5-b]pyrazine, 1,2,3-triazolo[4,5-c]pyridazine, and others. Researchers have explored synthetic approaches and reported on their properties and potential applications .

LSD1 Inhibition

Anti-proliferative Effects

c-Met Receptor Tyrosine Kinase Inhibition

Synthetic Approaches and Structural Variants

Orientations Futures

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has found numerous applications in medicinal chemistry . Future research could focus on exploring the potential of “2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide” and related compounds as therapeutic agents, as well as further investigating their physical, chemical, and biological properties.

Mécanisme D'action

Target of Action

The primary target of this compound is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation, a key post-translational modification in cells . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .

Mode of Action

The compound interacts with LSD1 and inhibits its activity . It has been identified as a reversible LSD1 inhibitor and shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) . Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of this compound .

Biochemical Pathways

The inhibition of LSD1 leads to changes in the methylation status of histones, particularly histone H3. This can affect the transcriptional activity of various genes, leading to changes in cell proliferation and migration .

Pharmacokinetics

The compound’s potency against lsd1 (ic50 = 0564 μM) suggests it may have good bioavailability .

Result of Action

When cells (such as MGC-803 cells) are treated with this compound, the activity of LSD1 can be significantly inhibited, and the cell migration ability is also suppressed . This suggests that the compound could have potential therapeutic effects in the context of LSD1-overexpressing tumors.

Propriétés

IUPAC Name |

2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6O2S/c1-2-19-12-11(17-18-19)13(16-8-15-12)22-7-10(20)14-6-9-4-3-5-21-9/h8-9H,2-7H2,1H3,(H,14,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRLWLKPOGPFNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=NC=N2)SCC(=O)NCC3CCCO3)N=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Imidazol-1-ylmethyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2419442.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile](/img/structure/B2419445.png)

![N-(3-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2419455.png)

![2-[4-(2-Fluorophenyl)-1-piperazinyl]quinoxaline](/img/structure/B2419457.png)

![7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2419458.png)

![(E)-N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenylethenesulfonamide](/img/structure/B2419459.png)

![2-[(2-Chlorobenzyl)sulfanyl]-4-(isopropylamino)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2419464.png)